molecular formula C14H10F5N3O2 B11091515 2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-pentafluoro-propylidene]-malononitrile CAS No. 445465-08-7

2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-pentafluoro-propylidene]-malononitrile

Cat. No.: B11091515
CAS No.: 445465-08-7
M. Wt: 347.24 g/mol
InChI Key: KXLHJDIQPNVRPL-UHFFFAOYSA-N
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Description

2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-pentafluoro-propylidene]-malononitrile is a complex organic compound characterized by its unique structure, which includes a pentafluoropropylidene group and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-pentafluoro-propylidene]-malononitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and pentafluoropropene.

    Formation of Intermediate: The initial step involves the reaction of 3,5-dimethoxyaniline with pentafluoropropene under basic conditions to form an intermediate compound.

    Cyclization and Nitrile Addition: The intermediate is then subjected to cyclization and subsequent addition of malononitrile under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Systems: Employing continuous flow systems to enhance efficiency and scalability.

    Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-pentafluoro-propylidene]-malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles such as halides or alkoxides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its electron-donating properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Materials Science: Utilized in the development of advanced materials with unique electronic properties.

Mechanism of Action

The mechanism by which 2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-pentafluoro-propylidene]-malononitrile exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: Modulation of biochemical pathways related to oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-tetrafluoro-propylidene]-malononitrile
  • 2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-trifluoro-propylidene]-malononitrile

Uniqueness

  • Fluorination Level : The pentafluoropropylidene group provides unique electronic properties compared to tetrafluoro- or trifluoro- analogs.
  • Reactivity : Enhanced reactivity in nucleophilic substitution reactions due to the higher degree of fluorination.

This detailed overview highlights the significance and versatility of 2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-pentafluoro-propylidene]-malononitrile in various scientific domains

Properties

CAS No.

445465-08-7

Molecular Formula

C14H10F5N3O2

Molecular Weight

347.24 g/mol

IUPAC Name

2-[1-(3,5-dimethoxyanilino)-2,2,3,3,3-pentafluoropropylidene]propanedinitrile

InChI

InChI=1S/C14H10F5N3O2/c1-23-10-3-9(4-11(5-10)24-2)22-12(8(6-20)7-21)13(15,16)14(17,18)19/h3-5,22H,1-2H3

InChI Key

KXLHJDIQPNVRPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=C(C#N)C#N)C(C(F)(F)F)(F)F)OC

Origin of Product

United States

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